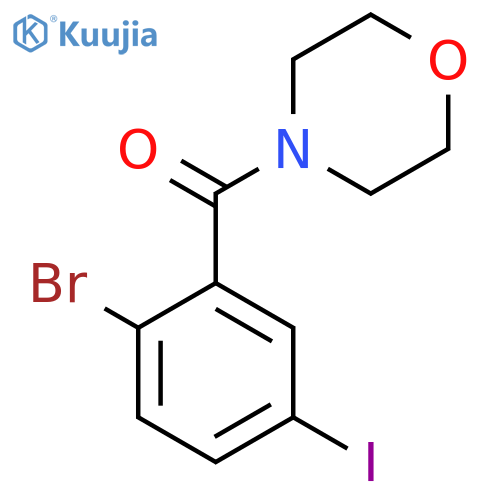Cas no 1880156-66-0 ((2-Bromo-5-iodophenyl)(morpholino)methanone)

(2-Bromo-5-iodophenyl)(morpholino)methanone 化学的及び物理的性質
名前と識別子
-
- A1-27844
- (2-Bromo-5-iodophenyl)(morpholino)methanone
- MFCD32690495
- 1880156-66-0
-
- インチ: 1S/C11H11BrINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
- InChIKey: CWLNUIQCEQGYMO-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(=C1)C(N1CCOCC1)=O)Br
計算された属性
- せいみつぶんしりょう: 394.90179g/mol
- どういたいしつりょう: 394.90179g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(2-Bromo-5-iodophenyl)(morpholino)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR01OYG1-1g |
(2-Bromo-5-iodophenyl)(morpholino)methanone |
1880156-66-0 | 95% | 1g |
$800.00 | 2025-02-13 | |
| abcr | AB607794-5g |
(2-Bromo-5-iodophenyl)(morpholino)methanone; . |
1880156-66-0 | 5g |
€1539.80 | 2024-07-19 | ||
| Aaron | AR01OYG1-250mg |
(2-Bromo-5-iodophenyl)(morpholino)methanone |
1880156-66-0 | 95% | 250mg |
$500.00 | 2025-02-13 | |
| abcr | AB607794-250mg |
(2-Bromo-5-iodophenyl)(morpholino)methanone; . |
1880156-66-0 | 250mg |
€260.90 | 2024-07-19 | ||
| abcr | AB607794-1g |
(2-Bromo-5-iodophenyl)(morpholino)methanone; . |
1880156-66-0 | 1g |
€468.70 | 2024-07-19 |
(2-Bromo-5-iodophenyl)(morpholino)methanone 関連文献
-
1. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
(2-Bromo-5-iodophenyl)(morpholino)methanoneに関する追加情報
Introduction to (2-Bromo-5-iodophenyl)(morpholino)methanone (CAS No. 1880156-66-0)
(2-Bromo-5-iodophenyl(morpholino)methanone) is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and synthetic biology. This compound, identified by its CAS number 1880156-66-0, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The presence of both bromo and iodine substituents on the phenyl ring, combined with a morpholine moiety, makes this molecule a versatile intermediate in organic synthesis.
The compound's structure consists of a benzene ring substituted at the 2-position with a bromine atom and at the 5-position with an iodine atom. This arrangement provides a high degree of reactivity, enabling various chemical transformations that are valuable in drug discovery processes. The morpholine group, attached through a methanone linkage, further enhances the compound's functionality, making it suitable for further derivatization and functionalization.
In recent years, there has been growing interest in exploring the pharmacological properties of halogenated aromatic compounds. The combination of bromine and iodine in 2-Bromo-5-iodophenyl(morpholino)methanone suggests potential applications in medicinal chemistry, particularly in the design of small-molecule inhibitors and modulators. These compounds are often investigated for their ability to interact with biological targets such as enzymes and receptors, which are critical in various disease pathways.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of more complex molecules. The halogen atoms serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive molecules. The morpholine group also provides opportunities for modifications that can influence solubility, metabolic stability, and overall pharmacokinetic properties.
Recent studies have highlighted the importance of halogenated aromatic compounds in the development of antiviral and anticancer agents. For instance, derivatives of brominated phenols have shown promise in inhibiting viral proteases and kinases. Similarly, iodinated aromatic compounds have been explored for their potential to disrupt tumor cell proliferation. Given these findings, (2-Bromo-5-iodophenyl)(morpholino)methanone could serve as a valuable precursor for designing novel therapeutic strategies against various diseases.
The morpholine moiety itself is known for its ability to enhance drug bioavailability and reduce toxicity. Morpholine derivatives are commonly found in drugs used to treat conditions such as hypertension and gastrointestinal disorders. By incorporating this group into a halogenated aromatic framework, researchers can potentially develop compounds that combine the benefits of both structural motifs. This approach may lead to the discovery of new drugs with improved efficacy and reduced side effects.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemical research. The unique electronic properties of halogenated aromatics make them attractive candidates for developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Furthermore, these compounds can be explored as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural innovation.
The synthesis of (2-Bromo-5-iodophenyl)(morpholino)methanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation of biphenyl derivatives followed by morpholine coupling. Advances in catalytic systems have made these processes more efficient and environmentally friendly, aligning with the growing emphasis on green chemistry principles.
Efforts are ongoing to develop sustainable methods for producing this compound on an industrial scale. Researchers are exploring biocatalytic routes that utilize enzymes to facilitate key transformations, reducing reliance on harsh chemical reagents. Such innovations not only improve cost-effectiveness but also minimize environmental impact.
The future prospects for this compound are promising, with ongoing research focusing on expanding its utility across multiple domains. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive new discoveries based on its unique chemical framework. As our understanding of molecular interactions continues to evolve, compounds like (2-Bromo-5-iodophenyl)(morpholino)methanone will continue to play a pivotal role in advancing scientific knowledge and therapeutic interventions.
1880156-66-0 ((2-Bromo-5-iodophenyl)(morpholino)methanone) 関連製品
- 58780-82-8(N-Methyl-1-(3,4,5-trimethoxyphenyl)methanamine hydrochloride)
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 1820741-17-0(1H-Indole-2-methanol, 2,3-dihydro-2-methyl-)
- 2228640-86-4(3-(aminomethyl)-3-(4-fluoro-2-methoxyphenyl)cyclobutan-1-ol)
- 204845-95-4(3,4,11-Phenylmethoxy Entecavir)
- 1478482-06-2(4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 2172234-83-0(2-Methyl-2-[4-(piperazine-1-sulfonyl)phenyl]propanoic acid)
- 102418-74-6((+)-Biotin 4-Amidobenzoic Acid, Sodium Salt)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
